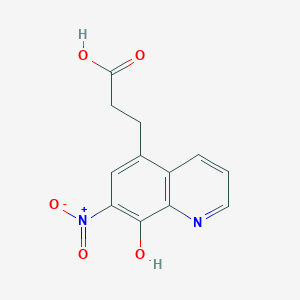
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine is a chemical compound with the molecular formula C10H10ClF2N4. It belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine typically involves multi-step organic reactionsIndustrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine can be compared with other similar compounds, such as:
6-Chloro-8-(trifluoromethyl)quinoline: This compound has a similar structure but with a trifluoromethyl group instead of a difluoromethyl group, which may result in different chemical and biological properties.
8-Chloro-6-(trifluoromethyl)quinoline: Another related compound with a trifluoromethyl group, used in similar applications but with distinct reactivity and activity profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H11ClF2N4 |
|---|---|
Molecular Weight |
260.67 g/mol |
IUPAC Name |
6-chloro-8-(difluoromethyl)-9-(2-methylpropyl)purine |
InChI |
InChI=1S/C10H11ClF2N4/c1-5(2)3-17-9-6(7(11)14-4-15-9)16-10(17)8(12)13/h4-5,8H,3H2,1-2H3 |
InChI Key |
PMMARBIDWQVKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C(=NC=N2)Cl)N=C1C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-](/img/structure/B11853803.png)
![5-Benzoyl-1-ethyl-1H-pyrazolo[3,4-b]pyridin-4(2H)-one](/img/structure/B11853824.png)


